
4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic intermediate with borate and sulfonamide groups . It is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The compound can be synthesized through nucleophilic and amidation reactions . In one method, the title compound is acquired through two substitution reactions .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is a significant intermediate in the synthesis of various other compounds. For example, it is used in the synthesis of 1H-indazole derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.1 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Inhibition of Serine Proteases
- Research Insight: Synthesis of derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes showed inhibitory activity against serine proteases, including thrombin. These compounds, studied in both solid state and in solution, displayed weak coordination properties (Spencer et al., 2002).
Application in LCD Technology and Neurodegenerative Diseases
- Research Insight: Novel derivatives of 4,4,5,5-tetramethyl-1,3,2 dioxaborolane have been synthesized, showing potential as intermediates for liquid crystal display (LCD) technology. Some of these derivatives also exhibit properties relevant to the treatment of neurodegenerative diseases (Das et al., 2015).
Detection of H2O2 in Living Cells
- Research Insight: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative has been developed for detecting hydrogen peroxide (H2O2) in living cells, displaying high sensitivity and selectivity (Nie et al., 2020).
Fluorescence Emission in Nanoparticles
- Research Insight: Heterodifunctional polyfluorenes derived from 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane were used to create nanoparticles exhibiting bright fluorescence. This can be tuned for longer wavelengths, useful in various optical applications (Fischer et al., 2013).
Crystallographic and DFT Analysis of Boric Acid Ester Intermediates
- Research Insight: Boric acid ester intermediates featuring 4,4,5,5-tetramethyl-1,3,2-dioxaborolane were analyzed using crystallography and Density Functional Theory (DFT), revealing insights into their molecular structure and physicochemical properties (Huang et al., 2021).
Synthesis of Poly(3-hexylthiophene) via Suzuki-Miyaura Coupling
- Research Insight: Utilization of a catalyst-transfer Suzuki-Miyaura coupling polymerization process involving a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative led to the synthesis of poly(3-hexylthiophene) with high regioregularity, useful in electronic and optoelectronic applications (Yokozawa et al., 2011).
Electrochemical Properties and Reactions
- Research Insight: Electrochemical analysis of 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane revealed novel properties like a lower oxidation potential compared to organoborane, significant for chemical synthesis and reactions (Tanigawa et al., 2016).
Lipogenic Inhibitors for Cholesterol Biosynthesis
- Research Insight: A 4,4,5,5-tetramethyl-1,3,2 dioxaborolane derivative was used to synthesize stilbene derivatives that inhibit lipogenesis and cholesterol biosynthesis, highlighting potential therapeutic applications (Das et al., 2011).
Safety and Hazards
Orientations Futures
The compound has a wide range of applications in pharmacy and biology due to its high stability, low toxicity, and high reactivity in various transformation processes . It is not only an important intermediate in organic synthesis, but also has potential applications in the construction of stimulus-responsive drug carriers .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-10(8-11(9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDYWLNDOCNMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2428559.png)
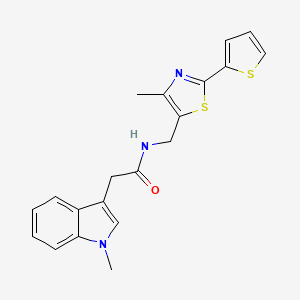
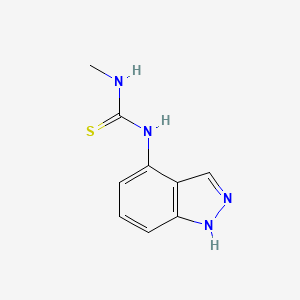
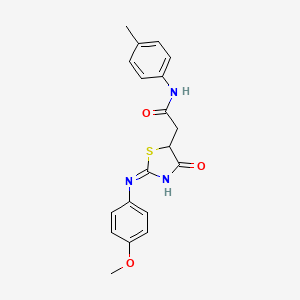
![4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2428567.png)
![4-(N,N-diethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2428568.png)
![Ethyl 1-[2-(4-fluoro-3-methylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2428570.png)
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2428573.png)
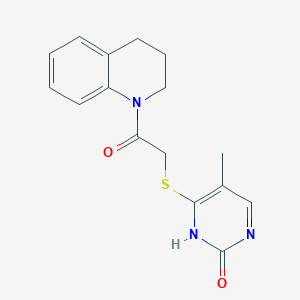
![methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2428576.png)
![3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol](/img/structure/B2428578.png)
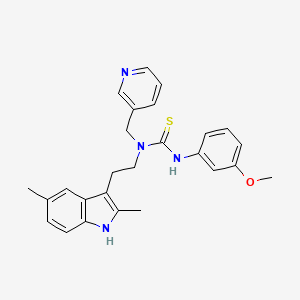
![N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2428581.png)
![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)